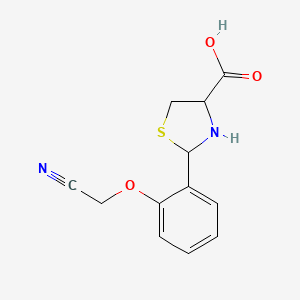

2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

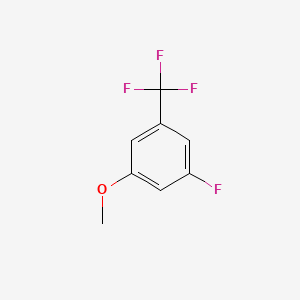

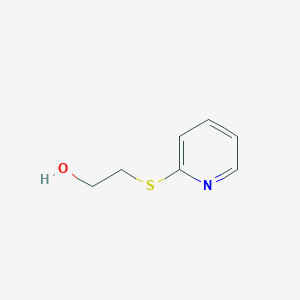

2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid (2-CM-TZD-4-COOH) is a compound that has been studied for its potential applications in scientific research. It is a thiazolidine-4-carboxylic acid derivative that contains a phenyl group and a cyanomethoxy group. It has been synthesized from the reaction of 2-aminothiophenol and cyanomethoxybenzaldehyde. The compound is of interest for its potential applications in biochemistry and physiology, due to its ability to interact with proteins and enzymes.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

This compound is valuable in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling reactions . It serves as a precursor for various boron reagents that facilitate the coupling of chemically differentiated fragments, which is crucial in the development of new pharmaceuticals.

Drug Discovery and Pharmacology

In pharmacology, derivatives of thiazolidine carboxylic acid are explored for their potential as therapeutic agents . They are often part of the structure-activity relationship (SAR) studies to design molecules with desired biological activities, such as anticancer, antibacterial, or anti-inflammatory properties.

Agricultural Chemistry

In agriculture, compounds like 2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid can be used to synthesize novel pesticides or herbicides. The boron-containing derivatives are particularly interesting for their roles in plant growth and development .

Material Science

This compound is also significant in material science, where it can contribute to the development of new polymers or coatings with unique properties. Its derivatives can be used as intermediates in the synthesis of materials with specific electronic or photonic characteristics .

Environmental Science

In environmental science, the compound’s derivatives can be utilized in the detoxification of hazardous substances. They may also play a role in the development of environmentally friendly materials and processes that minimize ecological impact .

Biochemistry and Molecular Biology

Lastly, in biochemistry and molecular biology, this compound can be a part of the synthesis of small molecules that interact with biological macromolecules. These interactions are key to understanding cellular processes and can lead to the discovery of new biological pathways or therapeutic targets .

properties

IUPAC Name |

2-[2-(cyanomethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c13-5-6-17-10-4-2-1-3-8(10)11-14-9(7-18-11)12(15)16/h1-4,9,11,14H,6-7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALCOFDLEUBSTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2OCC#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.